molecular formula C10H9BrO2 B2922254 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one CAS No. 1029696-37-4

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one

Cat. No.: B2922254
CAS No.: 1029696-37-4
M. Wt: 241.084
InChI Key: JYFGZJHNKDPESK-UHFFFAOYSA-N
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Description

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C10H9BrO2 It is characterized by the presence of a bromine atom, two methyl groups, and an isobenzofuranone structure

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzofuran compounds are known to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad biological activities of benzofuran compounds , it is likely that this compound affects multiple pathways.

Result of Action

Given the known biological activities of benzofuran compounds , it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one typically involves the bromination of 3,3-dimethyl-3H-isobenzofuran-1-one. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the 5-position of the isobenzofuranone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-3H-isobenzofuran-1-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    5-chloro-3,3-dimethyl-3H-isobenzofuran-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.

    5-fluoro-3,3-dimethyl-3H-isobenzofuran-1-one: Contains a fluorine atom, which affects its chemical and biological behavior.

Uniqueness

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are advantageous .

Properties

IUPAC Name

5-bromo-3,3-dimethyl-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFGZJHNKDPESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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